molecular formula C23H27NO6S B11535931 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11535931
M. Wt: 445.5 g/mol
InChI Key: USLYHMIKXNRQBJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with the molecular formula C23H27NO6S This compound is characterized by the presence of a piperidine ring, a methoxy group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and methoxy-substituted benzoates, such as:

Uniqueness

What sets 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C23H27NO6S

Molecular Weight

445.5 g/mol

IUPAC Name

[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H27NO6S/c1-26-17-9-8-15(22(31)24-10-6-5-7-11-24)12-18(17)30-23(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h8-9,12-14H,5-7,10-11H2,1-4H3

InChI Key

USLYHMIKXNRQBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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